molecular formula C25H18O2 B14180453 3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one CAS No. 919096-90-5

3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one

Cat. No.: B14180453
CAS No.: 919096-90-5
M. Wt: 350.4 g/mol
InChI Key: QFBDWRSLQSAXFP-UHFFFAOYSA-N
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Description

3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one is a complex organic compound with the molecular formula C52H34O2 This compound is characterized by a cyclopentadienone core substituted with acetyl and phenyl groups, making it a highly conjugated system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For this compound, the diene is often a substituted cyclopentadienone, and the dienophile is an acetyl-substituted phenyl compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cycloaddition process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Diels-Alder reaction. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the phenyl rings .

Scientific Research Applications

3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the behavior of biological molecules, such as proteins and nucleic acids, and can modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

919096-90-5

Molecular Formula

C25H18O2

Molecular Weight

350.4 g/mol

IUPAC Name

3-acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C25H18O2/c1-17(26)21-22(18-11-5-2-6-12-18)24(20-15-9-4-10-16-20)25(27)23(21)19-13-7-3-8-14-19/h2-16H,1H3

InChI Key

QFBDWRSLQSAXFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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